molecular formula C12H12N2O B8752629 (2-Anilinopyridin-3-yl)methanol CAS No. 21093-54-9

(2-Anilinopyridin-3-yl)methanol

Cat. No.: B8752629
CAS No.: 21093-54-9
M. Wt: 200.24 g/mol
InChI Key: IQPOOTCWZFNUJR-UHFFFAOYSA-N
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Description

(2-Anilinopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

21093-54-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2-anilinopyridin-3-yl)methanol

InChI

InChI=1S/C12H12N2O/c15-9-10-5-4-8-13-12(10)14-11-6-2-1-3-7-11/h1-8,15H,9H2,(H,13,14)

InChI Key

IQPOOTCWZFNUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a refluxing solution of 6.5 g (30.4 mmole) of 2-phenylamino-3-pyridinecarboxylic acid and 7.5 mL (64.2 mmoles) of trimethylborate in 40 mL of THF under N2 was added dropwise, 65 mL (130 mmole) of 2M borane-methyl sulfide over a 30 min period. The reaction mixture was refluxed for 2 hrs, then cooled, and 50 mL of CH3OH was added dropwise with stirring over a period of 30 min. The mixture was refluxed for 5 min, and the solvents were evaporated to leave a gummy light yellow semi-solid which was partitioned between 250 mL of 2N HCl and 150 mL of CH2Cl2. The aqueous layer was separated and brought to pH 8 (NaHCO3), and the mixture was extracted with CH2Cl2 (700 mL). The CH2Cl2 was evaporated to leave 3.0 g of semi-solid which was purified by dry-column chromatography (glass column, 4×60 cm; 235 gm of silica; eluted with CH2Cl2). The fractions containing the product were extracted with CH2Cl2 then with CH3OH. The solvents were evaporated, and the oily residue was convened to the HCl salt in acetone-Et2O to give 1.4 g (40%) of cream-colored solid; mp 180°-182° C. (J. Med. Chem. 11, 894 (1968), mp 189°-190° C.). MS (EI) m/e (relative intensity): 200 (M+, 27), 199 (24), 182 (65), 181 (100).
Quantity
6.5 g
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reactant
Reaction Step One
Quantity
7.5 mL
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reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
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65 mL
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reactant
Reaction Step Two
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Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen gas stream, 2.41 g (63.4 mmol) of lithium aluminum hydride was added to tetrahydrofuran (80 mL) under ice cooling, and a tetrahydrofuran (30 mL) solution of 6.79 g (31.7 mmol) of 2-(phenylamino)nicotinic acid was added dropwise to the above solution. The resulting mixture was stirred for 2 hours at room temperature. Ethyl acetate was added to the reaction mixture, and 25 mL of a 10% aqueous solution of sodium hydroxide was further added thereto. Insoluble materials were filtered off. The filtrate was concentrated, and the residue thus obtained was dissolved in ethyl acetate, dried, filtered, and concentrated. Thus, 6.9 g of the title compound was obtained as a yellow viscous product (yield: quantitative).
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6.79 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
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reactant
Reaction Step Four
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0 (± 1) mol
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